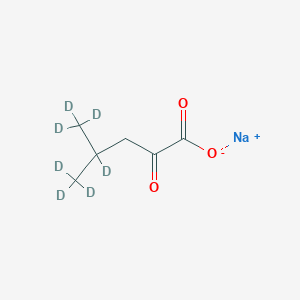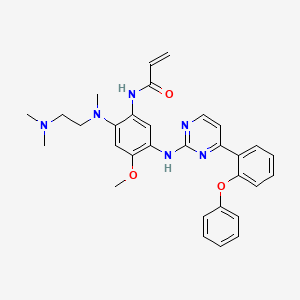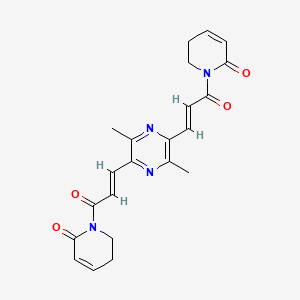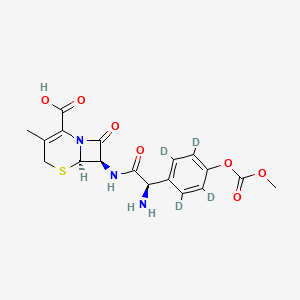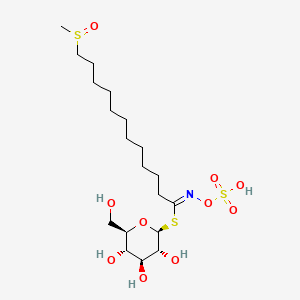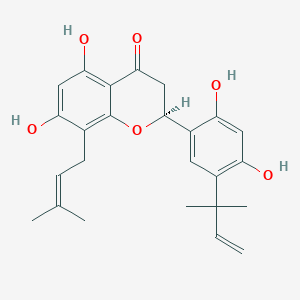
(2S)-5,7,2',4'-Tetrahydroxy-8-prenyl-5'-(1,1-dimethylallyl)flavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5,7,2’,4’-Tetrahydroxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone is a prenylated flavanone, a type of flavonoid. Flavonoids are polyphenolic compounds found in various plants and are known for their diverse biological activities. This particular compound is characterized by its prenyl and dimethylallyl groups, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7,2’,4’-Tetrahydroxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone typically involves the cyclization of 2’-hydroxychalcone derivatives. The chalcone derivatives are prepared through the Claisen–Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base . The cyclization step is usually carried out under acidic conditions to form the flavanone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5,7,2’,4’-Tetrahydroxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavanone structure can be reduced to form flavanols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, flavanols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S)-5,7,2’,4’-Tetrahydroxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex flavonoids and as a model compound for studying flavonoid chemistry.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties
Industry: The compound is used in the cosmetic industry for its skin-whitening and anti-aging properties.
Mécanisme D'action
The mechanism of action of (2S)-5,7,2’,4’-Tetrahydroxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Neuroprotective Activity: It protects neurons from oxidative stress and inflammation by modulating signaling pathways such as the GSK-3β-mediated tau phosphorylation pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-5,7,3’,4’-Tetrahydroxy-6-(1,1-dimethylallyl)flavanone
- (2S)-5,7,4’-Trihydroxy-2’-methoxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone
- (2S,2′'S)-6-lavandulyl-5,7,2′,4′-tetrahydroxylflavanone
Uniqueness
(2S)-5,7,2’,4’-Tetrahydroxy-8-prenyl-5’-(1,1-dimethylallyl)flavanone is unique due to its specific prenyl and dimethylallyl substitutions, which enhance its biological activities compared to other similar flavanones. These structural features contribute to its higher antioxidant, anti-inflammatory, and neuroprotective activities.
Propriétés
Numéro CAS |
460345-17-9 |
|---|---|
Formule moléculaire |
C25H28O6 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-6-25(4,5)16-9-15(18(27)10-19(16)28)22-12-21(30)23-20(29)11-17(26)14(24(23)31-22)8-7-13(2)3/h6-7,9-11,22,26-29H,1,8,12H2,2-5H3/t22-/m0/s1 |
Clé InChI |
PCNCQAWYRGWMFH-QFIPXVFZSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3O)O)C(C)(C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




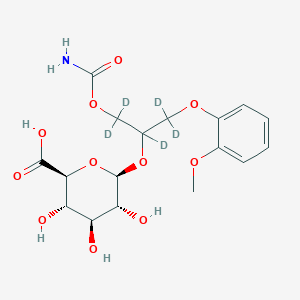
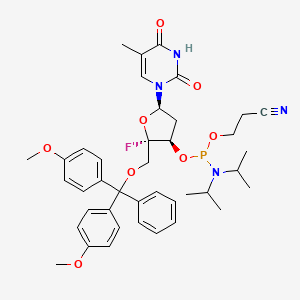


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
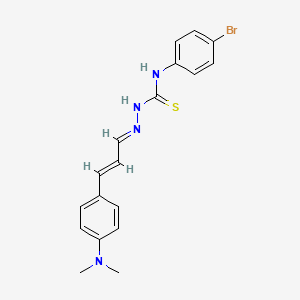
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
